

"physical and chemical properties of 2,2-difluoropent-4-enoic acid"

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Compound of Interest

Compound Name: 2,2-difluoropent-4-enoic Acid

Cat. No.: B1249098

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An In-depth Technical Guide to 2,2-Difluoropent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,2-difluoropent-4-enoic acid**, a fluorinated organic compound of interest in various scientific domains. This document collates available data on its structure, properties, and reactivity, and outlines general experimental protocols for its characterization.

Chemical Identity and Physical Properties

2,2-Difluoropent-4-enoic acid is a short-chain carboxylic acid featuring a gem-difluoro group at the α -position and a terminal double bond. Its unique structural features impart specific chemical characteristics relevant to synthetic chemistry and drug design.

Table 1: General and Physical Properties of **2,2-Difluoropent-4-enoic Acid**

Property	Value	Source
IUPAC Name	2,2-difluoropent-4-enoic acid	[1]
CAS Number	55039-89-9	[1]
Molecular Formula	C5H6F2O2	[1]
Molecular Weight	136.10 g/mol	[1]
Appearance	Liquid	[1]
Boiling Point	56-58 °C at 3 mmHg	
Flash Point	55 °C	
Predicted pKa	1.27 ± 0.10	
Solubility	Immiscible with water	
Computed XLogP3	1.6	[1]

Spectroscopic Data

While a complete set of experimental spectra for **2,2-difluoropent-4-enoic acid** is not readily available in the public domain, a ^{13}C NMR spectrum has been reported.[1] The expected spectral features for ^1H NMR, ^{19}F NMR, Mass Spectrometry, and Infrared Spectroscopy can be predicted based on the structure and data from analogous compounds.

Table 2: ^{13}C NMR Spectral Data for **2,2-Difluoropent-4-enoic Acid**

Chemical Shift (ppm)	Assignment (Predicted)
Data not fully available	C1 (C=O), C2 (CF ₂), C3 (CH ₂), C4 (=CH), C5 (=CH ₂)

Note: The full experimental ^{13}C NMR spectrum can be accessed through the PubChem database under CID 11954656.[1]

Predicted Spectroscopic Characteristics

- ^1H NMR: The spectrum is expected to show signals for the vinyl protons (C4-H and C5-H_2) and the methylene protons (C3-H_2). The vinyl protons will likely appear as a complex multiplet in the downfield region (around 5-6 ppm). The methylene protons adjacent to the double bond and the difluoro group will be a multiplet further upfield. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift (>10 ppm).
- ^{19}F NMR: A single resonance is expected for the two equivalent fluorine atoms of the CF_2 group. The chemical shift and multiplicity will be influenced by coupling to the adjacent methylene protons.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ at m/z 136 is expected. Common fragmentation patterns for carboxylic acids include the loss of H_2O (m/z 118), COOH (m/z 91), and cleavage of the alkyl chain. The presence of fluorine will also lead to characteristic fragmentation pathways, including the loss of HF (m/z 116) and CF_2H (m/z 85).
- Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, $\sim 3000\text{ cm}^{-1}$), the C=O stretch ($\sim 1710\text{ cm}^{-1}$), the C=C stretch ($\sim 1640\text{ cm}^{-1}$), and C-F stretches ($\sim 1100\text{-}1300\text{ cm}^{-1}$).

Chemical Reactivity and Potential Applications

The chemical reactivity of **2,2-difluoropent-4-enoic acid** is dictated by its functional groups: the carboxylic acid, the α,α -difluoro center, and the terminal alkene.

Reactions of the Carboxylic Acid

The carboxylic acid moiety can undergo standard transformations such as esterification, amide formation, and reduction to the corresponding alcohol.

Reactions Involving the Alkene

The terminal double bond is susceptible to a variety of addition reactions. Of particular note is the potential for iodolactonization.^[2] In the presence of iodine and a mild base, an intramolecular cyclization is expected to occur, forming a five-membered γ -lactone containing an iodomethyl group. This reaction is a powerful tool for the stereoselective synthesis of complex molecules.

The alkene can also participate in other electrophilic additions and potentially in cycloaddition reactions, although specific examples for this molecule have not been documented.

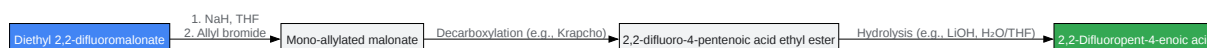
Influence of the Gem-Difluoro Group

The electron-withdrawing nature of the two fluorine atoms at the α -position increases the acidity of the carboxylic acid (as indicated by the low predicted pKa). This group also influences the reactivity of the adjacent methylene group and the overall electronic properties of the molecule.

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of **2,2-difluoropent-4-enoic acid** is not readily available. However, a plausible synthetic route can be envisioned starting from diethyl 2,2-difluoromalonate.

Logical Synthesis Workflow



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Caption: Plausible synthetic route to **2,2-difluoropent-4-enoic acid**.

Biological Activity

There is currently no specific information in the scientific literature regarding the biological activity or potential enzyme inhibitory properties of **2,2-difluoropent-4-enoic acid**. However, the incorporation of fluorine atoms into organic molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The structural motifs present in this molecule—a short-chain fatty acid analogue with α,α -difluorination—suggest potential for investigation as an inhibitor of enzymes involved in fatty acid metabolism or other pathways where a carboxylic acid moiety is recognized.

Experimental Protocols

While a specific synthesis protocol for **2,2-difluoropent-4-enoic acid** is not available, the following are general experimental methodologies for the characterization of such a compound.

General Procedure for NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **^1H NMR:** Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR:** Acquire a proton-decoupled ^{13}C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- **^{19}F NMR:** Acquire a proton-decoupled ^{19}F NMR spectrum. A suitable fluorine-containing reference standard should be used.
- **Data Processing:** Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

General Procedure for Mass Spectrometry (Electron Ionization)

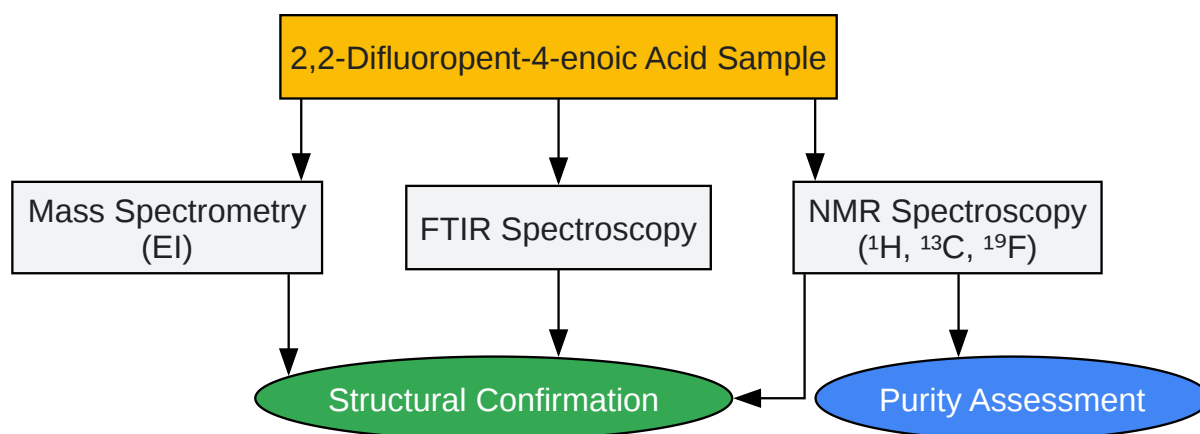
- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) into the mass spectrometer.
- **Ionization:** Utilize a standard electron ionization (EI) source.
- **Analysis:** Acquire a full scan mass spectrum over a suitable m/z range (e.g., 40-400 amu).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

General Procedure for Infrared (IR) Spectroscopy

- **Sample Preparation:** As the compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.

- **Data Acquisition:** Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Workflow for Characterization



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Caption: General workflow for the structural characterization of **2,2-difluoropent-4-enoic acid**.

Safety Information

2,2-Difluoropent-4-enoic acid is classified as a corrosive and irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. [1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2,2-Difluoropent-4-enoic acid is a molecule with interesting structural features that suggest a range of potential chemical transformations and applications. While there is a lack of comprehensive experimental data in the current literature, this guide provides a summary of the known properties and a framework for its further investigation. The development of a robust

synthetic protocol and a thorough characterization of its reactivity and biological activity are key areas for future research that could unlock the full potential of this fluorinated building block.

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